

synthesis of copper iodate from copper sulfate and potassium iodide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Copper iodate

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An In-depth Technical Guide to the Synthesis of **Copper Iodate**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of copper(II) iodate, a compound with applications as an intermediate in pharmaceutical synthesis.^[1] A critical clarification is addressed herein: the direct reaction between copper(II) sulfate and potassium iodide does not yield copper(II) iodate. Instead, it results in a redox reaction producing copper(I) iodide. This whitepaper first delineates the correct and reliable method for synthesizing pure copper(II) iodate via a precipitation reaction using potassium iodate. Subsequently, it details the redox reaction involving copper(II) sulfate and potassium iodide to produce copper(I) iodide, clarifying the chemical principles for a comprehensive understanding. Detailed experimental protocols, quantitative data, and process diagrams are provided for both synthetic pathways.

Synthesis of Copper(II) Iodate ($\text{Cu}(\text{IO}_3)_2$) via Precipitation

The standard and efficient method for preparing copper(II) iodate is a double displacement (precipitation) reaction in an aqueous solution. This involves combining a soluble copper(II)

salt, such as copper(II) sulfate, with a soluble iodate salt, like potassium iodate. The significantly lower solubility of copper(II) iodate causes it to precipitate out of the solution.

Chemical Equation: $\text{CuSO}_4(\text{aq}) + 2\text{KIO}_3(\text{aq}) \rightarrow \text{Cu}(\text{IO}_3)_2(\text{s}) + \text{K}_2\text{SO}_4(\text{aq})$

Experimental Protocol

This protocol describes the synthesis of copper(II) iodate by precipitating it from aqueous solutions of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) and potassium iodate (KIO_3).

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium iodate (KIO_3)
- Deionized water
- Beakers
- Graduated cylinders
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven

Procedure:

- Prepare Reactant A: Dissolve 2.50 g (0.01 mol) of copper(II) sulfate pentahydrate in 100 mL of deionized water in a 250 mL beaker. Stir until the solid is fully dissolved.
- Prepare Reactant B: Dissolve 4.28 g (0.02 mol) of potassium iodate in 100 mL of deionized water in a separate 250 mL beaker. Gentle heating may be required to fully dissolve the KIO_3 . If heated, allow the solution to cool to room temperature.

- **Precipitation:** While stirring the copper(II) sulfate solution (Reactant A) vigorously, slowly add the potassium iodate solution (Reactant B). A green precipitate of copper(II) iodate will form immediately.^[1]
- **Digestion:** Continue stirring the mixture for 30-60 minutes at room temperature. This process, known as digestion, allows smaller crystals to dissolve and re-precipitate onto larger ones, improving the filterability of the product.
- **Isolation:** Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.
- **Filtration:** Pour the slurry into the Büchner funnel and apply vacuum. Collect the solid copper(II) iodate precipitate.
- **Washing:** Wash the precipitate in the funnel with two 20 mL portions of cold deionized water to remove the soluble potassium sulfate byproduct and any unreacted reagents.
- **Drying:** Carefully transfer the filtered solid to a pre-weighed watch glass. Dry the product in a drying oven at 80-100°C to a constant weight.
- **Characterization:** The final product is a green powder.^[1] Calculate the final yield and perform further characterization (e.g., XRD, TGA) as required.

Data Presentation: Properties of Copper(II) Iodate

The following table summarizes key quantitative properties of copper(II) iodate.

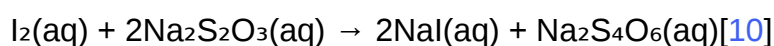
Property	Value	Citations
Chemical Formula	$\text{Cu}(\text{IO}_3)_2$	[1]
Molecular Weight	413.35 g/mol	[1][2]
Appearance	Green powder / monoclinic crystals	[1][3]
Density	5.09 - 5.241 g/cm ³	[1]
Melting Point	Decomposes upon heating (~290°C)	[1][3]
Solubility in Water	1.36 g/L or 0.14 g/100g (15°C)	[1][3][4]
CAS Number	13454-89-2	[1][2]

The Reaction of Copper(II) Sulfate and Potassium Iodide: Synthesis of Copper(I) Iodide (CuI)

The reaction between copper(II) sulfate and potassium iodide is a classic redox process, not a simple precipitation to form **copper iodate**. In this reaction, the iodide ion (I^-) is a sufficiently strong reducing agent to reduce copper(II) (Cu^{2+}) to copper(I) (Cu^+).^[5] Simultaneously, the iodide is oxidized to elemental iodine (I_2).^[5] The resulting copper(I) ion immediately combines with excess iodide to precipitate as white copper(I) iodide (CuI).^[6]

Overall Balanced Chemical Equation: $2\text{CuSO}_4(\text{aq}) + 4\text{KI}(\text{aq}) \rightarrow 2\text{CuI}(\text{s}) + \text{I}_2(\text{aq}) + 2\text{K}_2\text{SO}_4(\text{aq})$ ^{[7][8]}

The formation of elemental iodine (I_2) imparts a brown color to the solution and co-precipitates with the CuI, making the crude product appear off-white or brownish. To obtain pure CuI, a secondary reducing agent such as sodium thiosulfate can be added to reduce the I_2 back to soluble I^- ions.^{[9][10]}



Experimental Protocol

This protocol describes the synthesis of copper(I) iodide and includes an optional purification step using sodium thiosulfate.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) (Optional, for purification)
- Deionized water
- Beakers, graduated cylinders
- Filtration apparatus

Procedure:

- Prepare Reactants:
 - Solution A: Weigh out 2.50 g (0.01 mol) of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ and dissolve it in 25 mL of deionized water.
 - Solution B: Weigh out 3.32 g (0.02 mol) of KI and dissolve it in 25 mL of deionized water.
- Reaction: Slowly add the KI solution (Solution B) to the CuSO_4 solution (Solution A) while stirring. A brownish precipitate will form as CuI and I_2 are produced.
- Purification (Optional but Recommended):
 - Prepare a 5% (w/v) solution of sodium thiosulfate.
 - Add the sodium thiosulfate solution dropwise to the reaction mixture while stirring until the brown color of the iodine disappears, leaving an off-white precipitate of CuI .
- Isolation and Washing: Filter the precipitate using a Büchner funnel. Wash the solid first with a small amount of the sodium thiosulfate solution (if used), followed by two portions of

deionized water, and finally with a small portion of ethanol or acetone to facilitate drying.

- Drying: Dry the purified CuI precipitate in an oven at a low temperature (e.g., 70°C) or in a desiccator.

Data Presentation: Stoichiometric Summary

The following table provides a summary of the reactants and theoretical yield for the primary reaction.

Compound	Molar Mass (g/mol)	Moles (mol)	Mass (g)	Stoichiometric Ratio
CuSO ₄ ·5H ₂ O	249.68	0.01	2.50	2
KI	166.00	0.02	3.32	4
Theoretical Yield of CuI	190.45	0.01	1.90	2

Mandatory Visualizations

Experimental Workflow for Copper(II) Iodate Synthesis

Caption: Experimental workflow for the synthesis of Copper(II) Iodate.

Redox Pathway for Copper(I) Iodide Formation

Caption: Redox reaction pathway for the formation of Copper(I) Iodide.

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- To cite this document: BenchChem. [synthesis of copper iodate from copper sulfate and potassium iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078350#synthesis-of-copper-iodate-from-copper-sulfate-and-potassium-iodide]

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